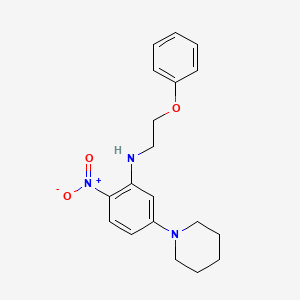![molecular formula C13H12N4O5 B11696725 methyl 4-{[(1-methyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B11696725.png)
methyl 4-{[(1-methyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
METHYL 4-(1-METHYL-4-NITRO-1H-PYRAZOLE-5-AMIDO)BENZOATE is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a nitro group and an amide linkage to a benzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(1-METHYL-4-NITRO-1H-PYRAZOLE-5-AMIDO)BENZOATE typically involves a multi-step process. One common method starts with the nitration of 1-methylpyrazole to form 1-methyl-4-nitro-1H-pyrazole. This intermediate is then reacted with 4-aminobenzoic acid to form the amide linkage, followed by esterification with methanol to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
METHYL 4-(1-METHYL-4-NITRO-1H-PYRAZOLE-5-AMIDO)BENZOATE undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: 4-(1-Methyl-4-amino-1H-pyrazole-5-amido)benzoate.
Substitution: Various substituted benzoates.
Hydrolysis: 4-(1-Methyl-4-nitro-1H-pyrazole-5-amido)benzoic acid and methanol.
Applications De Recherche Scientifique
METHYL 4-(1-METHYL-4-NITRO-1H-PYRAZOLE-5-AMIDO)BENZOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of METHYL 4-(1-METHYL-4-NITRO-1H-PYRAZOLE-5-AMIDO)BENZOATE involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The amide linkage and ester group also play a role in modulating the compound’s activity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-4-nitro-1H-pyrazole: Shares the pyrazole core but lacks the benzoate ester and amide linkage.
4-Nitrobenzoic acid: Contains the nitro group and benzoate structure but lacks the pyrazole ring.
Methyl 4-aminobenzoate: Contains the benzoate ester but has an amino group instead of the nitro-pyrazole moiety.
Uniqueness
METHYL 4-(1-METHYL-4-NITRO-1H-PYRAZOLE-5-AMIDO)BENZOATE is unique due to its combination of a nitro-substituted pyrazole ring, an amide linkage, and a benzoate ester. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds .
Propriétés
Formule moléculaire |
C13H12N4O5 |
|---|---|
Poids moléculaire |
304.26 g/mol |
Nom IUPAC |
methyl 4-[(2-methyl-4-nitropyrazole-3-carbonyl)amino]benzoate |
InChI |
InChI=1S/C13H12N4O5/c1-16-11(10(7-14-16)17(20)21)12(18)15-9-5-3-8(4-6-9)13(19)22-2/h3-7H,1-2H3,(H,15,18) |
Clé InChI |
NXABTSZNHJFTMJ-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid](/img/structure/B11696650.png)

![ethyl 2-chloro-5-{5-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B11696665.png)
![(4Z)-4-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-1-(3-chloro-4-methylphenyl)pyrazolidine-3,5-dione](/img/structure/B11696667.png)
![N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B11696676.png)
![(2Z,5E)-5-[2-(benzyloxy)-5-bromobenzylidene]-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11696681.png)
![2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B11696700.png)
![(5Z)-3-(4-hydroxyphenyl)-5-[(3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11696705.png)
![N'-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]naphthalene-2-carbohydrazide](/img/structure/B11696708.png)
![Butyl 4-[2-(4-methylphenoxy)acetamido]benzoate](/img/structure/B11696714.png)
![butyl 3-{(5E)-5-[3-(3-butoxy-3-oxopropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B11696715.png)
![(5Z)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-2-(3,5-dimethylanilino)-1,3-thiazol-4-one](/img/structure/B11696731.png)

